1-(4-Bromophenyl)piperidin-4-one
Overview
Description
“1-(4-Bromophenyl)piperidin-4-one” is an organic compound . It is a derivative of piperidine . The IUPAC name of a similar compound, brorphine, is “1-{1-[1-(4-bromophenyl)ethyl]piperidin-4-yl}-1,3-dihydro-2H-imidazol-2-one” and it has a chemical structure similar to bezitramide, an opioid listed in Schedule I of the 1961 Convention .
Synthesis Analysis
Piperidine derivatives are synthesized through various methods, including the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromophenyl)piperidin-4-one” is similar to that of bezitramide, an opioid . The compound is a derivative of piperidine .
Chemical Reactions Analysis
Piperidin-4-ones are used as intermediates in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Bromophenyl)piperidin-4-one” are not fully specified in the available sources .
Scientific Research Applications
Specific Scientific Field
Pharmacology and Forensic Science
Summary of the Application
“1-(4-Bromophenyl)piperidin-4-one” is a key component of Brorphine, a highly potent synthetic opioid that has been detected in seized drug samples and forensic casework since 2019 . It has structural similarities with fentanyl but falls outside of the typical scope of generic legislations for fentanyl analogues .
Methods of Application or Experimental Procedures
Brorphine acts as a full mu-opioid receptor agonist, which would likely result in opioid-like pharmacological effects . It has a potency greater than morphine .
Results or Outcomes Obtained
Brorphine users have reported similar opioid-like effects including euphoria and dependence . The substance has been actively discussed and compared to other synthetic opioids on online forums .
Use in Pharmacological Research
Specific Scientific Field
Summary of the Application
The piperidin-4-ones, including “1-(4-Bromophenyl)piperidin-4-one”, have been reported to possess various pharmacological activities .
Methods of Application or Experimental Procedures
The pharmacophore can be suitably modified in order to achieve better receptor interactions and biological activities .
Results or Outcomes Obtained
In vitro pharmacological studies have shown that brorphine is qualitatively similar to other synthetic opioids such as morphine, fentanyl, and isotonitazene . Brorphine was shown to act as a potent, full agonist at the μ-opioid receptor (MOR) in the [35S]GTPγS binding assay, mini-Gi-, and βarrestin2 recruitment assay .
Use as a Precursor in Organic Synthesis
Specific Scientific Field
Summary of the Application
“1-(4-Bromophenyl)piperidin-4-one” can be used as a precursor in the synthesis of various organic compounds . It can be used in the preparation of other chemicals, such as "1-(4-Bromophenylsulfonyl)piperidin-4-one" .
Methods of Application or Experimental Procedures
The specific procedures would depend on the target compound. Generally, it involves reactions with various reagents under controlled conditions .
Results or Outcomes Obtained
The outcomes would vary based on the specific reactions. The product could be used in further reactions or for various applications depending on its properties .
Use in Drug Discovery
Specific Scientific Field
Summary of the Application
“1-(4-Bromophenyl)piperidin-4-one” could potentially be used in drug discovery, given its structural similarity to known opioid compounds .
Methods of Application or Experimental Procedures
This would involve testing the compound in various assays to determine its pharmacological properties .
Results or Outcomes Obtained
The outcomes would depend on the specific assays used. If the compound shows promising activity, it could potentially be developed into a new drug .
Use in the Synthesis of “1-(4-Bromophenylsulfonyl)piperidin-4-one”
Specific Scientific Field
Summary of the Application
“1-(4-Bromophenyl)piperidin-4-one” can be used in the synthesis of “1-(4-Bromophenylsulfonyl)piperidin-4-one”, a compound with potential pharmacological activities .
Methods of Application or Experimental Procedures
The specific procedures would depend on the target compound. Generally, it involves reactions with various reagents under controlled conditions .
Results or Outcomes Obtained
The outcomes would vary based on the specific reactions. The product could be used in further reactions or for various applications depending on its properties .
Use in the Development of New Analgesics
Specific Scientific Field
Summary of the Application
“1-(4-Bromophenyl)piperidin-4-one” is a key component of Brorphine, a piperidine-based opioid analgesic compound. Brorphine was originally discovered in a 2018 paper investigating functionally biased opioid compounds, with the intention of finding safer analgesics that produce less respiratory depression than typical opioids .
Methods of Application or Experimental Procedures
This would involve testing the compound in various assays to determine its pharmacological properties .
Results or Outcomes Obtained
The outcomes would depend on the specific assays used. If the compound shows promising activity, it could potentially be developed into a new drug .
Safety And Hazards
Future Directions
Piperidine derivatives, including “1-(4-Bromophenyl)piperidin-4-one”, have potential for future development through modification or derivatization to design more potent antimicrobial agents . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
properties
IUPAC Name |
1-(4-bromophenyl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZGTFCMSGXCRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640751 | |
Record name | 1-(4-Bromophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)piperidin-4-one | |
CAS RN |
154913-23-2 | |
Record name | 1-(4-Bromophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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